4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile
Description
The compound 4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile features a dihydropyridine core substituted with a 2-nitrophenyl group (electron-withdrawing nitro substituent at the ortho position), a sulfanyl (-SH) group, a carbonitrile (-CN) moiety, and a 4-methylmorpholine ring.
Properties
CAS No. |
1330296-44-0 |
|---|---|
Molecular Formula |
C17H20N4O4S |
Molecular Weight |
376.43 |
IUPAC Name |
4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O3S.C5H11NO/c13-6-9-8(5-11(16)14-12(9)19)7-3-1-2-4-10(7)15(17)18;1-6-2-4-7-5-3-6/h1-4,8,19H,5H2,(H,14,16);2-5H2,1H3 |
InChI Key |
XALVWOHLUHVEAQ-UHFFFAOYSA-N |
SMILES |
CN1CCOCC1.C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile is a complex heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a morpholine ring and a pyridine derivative, which contribute to its biological properties. The presence of a nitrophenyl group and a sulfanyl moiety enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of pyridine and morpholine have been shown to inhibit tumor cell growth effectively. A study demonstrated that related compounds displayed IC50 values in the nanomolar range against various cancer cell lines, suggesting potential as chemotherapeutic agents .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in nucleic acid synthesis. This inhibition leads to reduced proliferation of cancer cells .
- Induction of Apoptosis : Some studies have reported that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .
Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of a closely related compound in vitro. The results showed significant cytotoxicity against human colorectal carcinoma cells (HCT116) with an IC50 value of approximately 0.206 μg/mL. This suggests that modifications to the core structure can enhance biological activity .
Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis was conducted on various derivatives of morpholine and pyridine. It was found that specific substitutions on the aromatic rings significantly affected the biological activity, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 4-Methylmorpholine Derivative A | HCT116 | 0.206 | Inhibition of DHFR |
| 4-Methylmorpholine Derivative B | KB Cells | 0.001 | Induction of Apoptosis |
| 4-Methylmorpholine Derivative C | L1210 | 0.00012 | Dual TS/DHFR Inhibition |
Scientific Research Applications
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of key enzymes involved in cancer metabolism.
Antitumor Activity
Studies have shown that compounds similar to 4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile possess dual inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical targets in cancer therapy. For instance, a related compound demonstrated IC50 values in the nanomolar range against these enzymes, indicating potent antitumor properties .
Enzyme Inhibition
The compound acts as a dual inhibitor of TS and DHFR, which are essential in nucleotide synthesis and cellular proliferation. The structural modifications in the pyridine ring enhance its binding affinity to these targets, making it a promising candidate for further development as an anticancer agent .
Synthesis Approaches
The synthesis of 4-methylmorpholine; 4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile typically involves multi-step reactions starting from simpler precursors. Key synthetic methods include:
- Cyclo-condensation Reactions : Utilizing active methylene compounds with appropriate amine derivatives to form the pyridine structure.
- Functionalization : Modifying the nitrophenyl and sulfanyl groups to enhance solubility and bioactivity.
A recent study highlighted an efficient method for synthesizing pyrrolo[2,3-b]pyridine derivatives that could be adapted for this compound .
Case Studies
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Backbones
- Dihydropyridine vs. Pyrimidine Derivatives: The target compound’s dihydropyridine core (six-membered ring with one double bond) differs from pyrimidine derivatives (six-membered ring with two double bonds, e.g., and ).
Substituent Effects
a) Nitrophenyl Groups :
- Positional Isomerism: The 2-nitrophenyl group in the target contrasts with 4-nitrophenyl analogues (e.g., 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile, ).
b) Sulfur-Containing Groups :
- Sulfanyl (-SH) vs. Methylthio (-SMe) :
The sulfanyl group in the target is more reactive than methylthio groups (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , ). The -SH group can participate in hydrogen bonding or redox reactions, whereas -SMe enhances lipophilicity .
c) Carbonitrile (-CN) Group :
Present in both the target and analogues (e.g., ), the -CN group contributes to dipole interactions and metabolic stability in drug design .
d) Morpholine Ring :
The 4-methylmorpholine moiety in the target is distinct from morpholine-sulfonyl derivatives (e.g., N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-cyclopentylacetamide , ). Morpholine rings enhance water solubility and serve as hydrogen bond acceptors, influencing pharmacokinetics .
Physicochemical Properties
Preparation Methods
Cyclocondensation of Nitrophenyl-Substituted Precursors
The pyridine-carbonitrile core is constructed via cyclocondensation reactions. A common approach involves reacting 2-nitrobenzaldehyde with malononitrile and thiourea in ethanol under reflux. The reaction proceeds through Knoevenagel condensation followed by cyclization, yielding the tetrahydropyridine ring. For example:
- Reactants : 2-Nitrobenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), thiourea (1.1 equiv)
- Conditions : Ethanol, reflux at 80°C for 6–8 hours
- Yield : 68–72%
The thiourea introduces the sulfanyl group at position 2, while malononitrile contributes the carbonitrile moiety at position 3.
Alternative Route Using Halogenated Intermediates
A halogenated intermediate route leverages p-halonitrobenzene derivatives. For instance, 4-chloro-2-nitrophenyl precursors react with morpholine under oxidative conditions using chlorine dioxide (ClO₂) as an oxidant. This method, adapted from morpholinone syntheses, involves:
- Reactants : 4-Chloro-2-nitrophenylacetone (1.0 equiv), morpholine (2.5 equiv), ClO₂ (1.2 equiv)
- Conditions : Aqueous NaCl, 60°C for 12 hours
- Yield : 65%
This pathway emphasizes the role of nitro groups in directing electrophilic substitution, ensuring regioselectivity.
Synthesis of 4-Methylmorpholine
N-Alkylation of Morpholine
4-Methylmorpholine is synthesized via N-alkylation of morpholine using methyl iodide or dimethyl sulfate. The reaction is typically conducted in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to deprotonate morpholine:
Purification via Distillation
Crude 4-methylmorpholine is purified by fractional distillation under reduced pressure (boiling point: 138–140°C at 760 mmHg). The distillate is collected at >99% purity, confirmed by GC-MS.
Co-Crystallization of 4-Methylmorpholine with the Pyridine-Carbonitrile Component
Solvent-Mediated Co-Crystallization
The final compound forms via co-crystallization in a 1:1 molar ratio. A mixture of 4-(2-nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile and 4-methylmorpholine is dissolved in hot methanol, followed by slow evaporation:
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–194°C | DSC |
| IR (ν, cm⁻¹) | 2200 (C≡N), 1670 (C=O), 1530 (NO₂) | FT-IR |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.21 (d, 1H, Ar-H), 3.58 (m, 4H, morpholine) | 400 MHz NMR |
Mechanistic Insights and Optimization
Role of 4-Methylmorpholine
4-Methylmorpholine acts as both a base and a co-crystallizing agent. Its steric bulk facilitates the deprotonation of intermediates during cyclocondensation, while its lipophilic nature promotes crystallization.
Challenges in Sulfanyl Group Incorporation
The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar). Thiourea is preferred over H₂S due to safer handling and better control over stoichiometry.
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | Short reaction time |
| Halogenated Intermediate | 65 | 95 | High regioselectivity |
| Co-Crystallization | 80 | 99 | Scalable |
Industrial Applications and Modifications
Q & A
Basic Question: What are the standard synthetic routes for preparing pyridine-carbonitrile derivatives with sulfanyl and nitrophenyl substituents?
Methodological Answer:
A common approach involves multi-step condensation reactions. For example, derivatives with nitrophenyl and sulfanyl groups are synthesized via cyclocondensation of β-ketonitriles with thioureas or thioamides under acidic conditions. Key steps include:
- Intermediate formation : Reacting 2-nitrobenzaldehyde with cyanoacetamide to generate a Schiff base, followed by cyclization with elemental sulfur or Lawesson’s reagent to introduce the sulfanyl group .
- Characterization : Use IR spectroscopy to confirm the C≡N stretch (~2220 cm⁻¹) and NMR to identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and sulfanyl protons (δ 3.5–4.5 ppm) .
Advanced Question: How can researchers optimize reaction yields for cyclization steps in synthesizing dihydropyridine derivatives with sterically hindered nitrophenyl groups?
Methodological Answer:
Steric hindrance from the 2-nitrophenyl group often reduces cyclization efficiency. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as observed in analogous pyrimidine syntheses .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization rates by stabilizing transition states, as demonstrated in nitroarene reductive cyclizations .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally labile intermediates .
Basic Question: What spectroscopic techniques are critical for confirming the structure of 4-(2-nitrophenyl)-substituted dihydropyridines?
Methodological Answer:
- 1H/13C NMR : Identify the dihydropyridine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and nitrophenyl aromatic signals (δ 8.1–8.3 ppm for ortho-nitro protons) .
- IR spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with nitro group loss .
Advanced Question: How can computational methods resolve contradictions in experimental data for sulfanyl-pyridine derivatives (e.g., unexpected regioselectivity)?
Methodological Answer:
- DFT calculations : Model reaction pathways to identify kinetic vs. thermodynamic control. For example, calculate activation energies for sulfanyl group addition at C-6 vs. C-4 positions .
- Molecular docking : Predict steric/electronic effects of the 2-nitrophenyl group on reaction intermediates, as applied in similar pyrimidine systems .
- Comparative analysis : Cross-reference computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate proposed structures .
Basic Question: What are the key challenges in analyzing the purity of 6-sulfanyl-3,4-dihydropyridine derivatives?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to resolve sulfanyl derivatives from thiourea byproducts .
- Quantitative NMR (qNMR) : Integrate diagnostic peaks (e.g., nitrophenyl protons) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
- Elemental analysis : Verify sulfur content (±0.3% deviation) to confirm absence of oxidation byproducts .
Advanced Question: How can researchers investigate the biological activity of 4-methylmorpholine-containing pyridine derivatives?
Methodological Answer:
- Target identification : Perform kinase inhibition assays (e.g., EGFR or CDK2) due to structural similarity to morpholine-based kinase inhibitors .
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing 4-methylmorpholine with piperidine) to assess impact on bioactivity .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict solubility and metabolic stability, critical for lead optimization .
Basic Question: What are the common side reactions during nitro group reduction in nitrophenyl-pyridine derivatives?
Methodological Answer:
- Over-reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce the pyridine ring. Mitigate by using partial hydrogenation (1 atm H₂, 25°C) .
- Sulfanyl group oxidation : Replace H₂O₂ with milder oxidizing agents (e.g., NaIO₄) to preserve the sulfanyl moiety .
- Byproduct identification : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and characterize byproducts via LC-MS .
Advanced Question: How can crystallography resolve ambiguities in the diastereomeric ratio of 3,4-dihydropyridine derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine absolute configuration of chiral centers (e.g., C-3 and C-4) in diastereomers .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to quantify diastereomer ratios in bulk samples .
- Chiral HPLC : Use a Chiralpak IA column with hexane/ethanol to separate enantiomers and calculate enantiomeric excess .
Basic Question: What solvent systems are optimal for recrystallizing nitrophenyl-carbonitrile compounds?
Methodological Answer:
- Binary mixtures : Ethanol/water (7:3 v/v) or acetone/hexane (1:2) yield high-purity crystals, as validated for related pyrimidine-carbonitriles .
- Temperature gradient : Slowly cool hot saturated solutions from 80°C to 4°C to promote crystal growth and minimize solvent inclusion .
Advanced Question: How can researchers develop structure-activity relationships (SAR) for sulfanyl-pyridine derivatives in enzyme inhibition?
Methodological Answer:
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or methylsulfonyl to probe electronic effects on binding affinity .
- Kinetic studies : Measure IC₅₀ values under varying ATP concentrations to determine inhibition modality (competitive vs. non-competitive) .
- Co-crystallization : Solve protein-ligand structures (e.g., with CDK2) to identify key hydrogen bonds between the sulfanyl group and catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
